molecular formula C13H9BrN4O2S B2792010 (E)-3-(5-bromothiophen-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285571-49-4

(E)-3-(5-bromothiophen-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2792010
CAS No.: 1285571-49-4
M. Wt: 365.21
InChI Key: JYZLOUWGENTCRF-VIZOYTHASA-N
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Description

(E)-3-(5-bromothiophen-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C13H9BrN4O2S and its molecular weight is 365.21. The purity is usually 95%.
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Biological Activity

(E)-3-(5-bromothiophen-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, with the CAS number 1285571-49-4, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula for this compound is C13H9BrN4O2S, with a molecular weight of 365.21 g/mol. The compound features a bromothiophene ring, a furan moiety, and a pyrazole structure, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H9BrN4O2S
Molecular Weight365.21 g/mol
CAS Number1285571-49-4

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported that related pyrazole derivatives demonstrated notable antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms involving caspase activation. For example, compounds similar to this compound have shown cytotoxicity against various cancer cell lines, including MCF7 and MDA-MB-231 . The IC50 values for these compounds indicate their potency in inhibiting cell proliferation.

Cell LineIC50 Value (µM)
MCF739.70
MDA-MB-231Not specified

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets, including enzymes relevant to disease pathways. Specific derivatives have shown inhibition against metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are linked to neurodegenerative disorders . The inhibition of these enzymes is significant for developing therapeutic agents targeting cognitive decline.

Case Studies

  • Antimicrobial Activity Study : A synthesis of several pyrazole derivatives was conducted, revealing that those containing the furan and thiophene moieties exhibited enhanced antibacterial activity compared to their analogs without these groups .
  • Cytotoxicity Assessment : In vitro studies demonstrated that modifications on the pyrazole ring could lead to increased cytotoxic effects against cancer cell lines. The introduction of halogen substituents was found to enhance the compound's efficacy .

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O2S/c14-12-4-3-11(21-12)9-6-10(17-16-9)13(19)18-15-7-8-2-1-5-20-8/h1-7H,(H,16,17)(H,18,19)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZLOUWGENTCRF-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303107-03-1
Record name 3-(5-BROMO-2-THIENYL)-N'-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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